molecular formula C10H9BrN2 B13708525 4-Bromo-6-cyclopropylbenzimidazole

4-Bromo-6-cyclopropylbenzimidazole

Cat. No.: B13708525
M. Wt: 237.10 g/mol
InChI Key: UQQFJMRPBKUTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-cyclopropylbenzimidazole is a high-purity chemical building block designed for medicinal chemistry and anticancer drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology, noted for its resemblance to purine nucleotides, which allows it to interact with a wide array of biopolymers and enzymatic targets . This specific derivative is functionalized with bromo and cyclopropyl substituents, which are critical for structure-activity relationship (SAR) studies. The bromo group at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the cyclopropyl group at the 6-position is a valuable moiety known to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Benzimidazole derivatives demonstrate a broad spectrum of bioactivities, primarily functioning as targeted therapeutic agents. They are extensively investigated as inhibitors of various kinases (e.g., EGFR, VEGFR) , poly(ADP-ribose) polymerase (PARP) inhibitors , topoisomerase inhibitors, and epigenetic modulators . The strategic substitution pattern on the benzimidazole core is a key determinant of its biological activity and potency, making analogs like this one invaluable for probing specific target interactions . This compound is supplied for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

4-bromo-6-cyclopropyl-1H-benzimidazole

InChI

InChI=1S/C10H9BrN2/c11-8-3-7(6-1-2-6)4-9-10(8)13-5-12-9/h3-6H,1-2H2,(H,12,13)

InChI Key

UQQFJMRPBKUTPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C(=C2)Br)N=CN3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Cyclopropylbenzimidazole

Reactivity at the Bromine Center: Substitution and Cross-Coupling Transformations

The bromine atom at the 4-position of the benzimidazole (B57391) ring is a key handle for a variety of chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Aryl bromides, such as 4-Bromo-6-cyclopropylbenzimidazole, are common substrates for a range of palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki, Heck, and Buchwald-Hartwig reactions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (in the case of the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the palladium catalyst.

Below is a table summarizing typical conditions for these cross-coupling reactions as they might be applied to this compound, based on established protocols for similar aryl bromides.

Reaction Catalyst Ligand Base Coupling Partner Solvent Typical Temperature (°C)
Suzuki CouplingPd(OAc)₂ or Pd(PPh₃)₄PPh₃, SPhos, or XPhosK₂CO₃, Cs₂CO₃, or K₃PO₄Aryl or alkyl boronic acid/esterToluene/H₂O, Dioxane/H₂O, or DMF80-120
Heck CouplingPd(OAc)₂P(o-tolyl)₃ or PPh₃Et₃N, K₂CO₃AlkeneDMF, Acetonitrile, or Toluene80-140
Buchwald-Hartwig AminationPd₂(dba)₃ or Pd(OAc)₂BINAP, Xantphos, or RuPhosNaOtBu, K₃PO₄, or Cs₂CO₃AmineToluene or Dioxane80-120

This table presents generalized conditions and specific optimization would be required for this compound.

Cyclopropyl (B3062369) Group Transformations and Rearrangements

The cyclopropyl group is a strained three-membered ring that can undergo a variety of unique chemical transformations, often leading to complex molecular rearrangements.

While specific studies on cyclopropyliminium rearrangements directly involving this compound are not prevalent in the literature, the principles of such rearrangements can be extrapolated. The formation of an iminium ion within the benzimidazole ring, for instance, through N-alkylation followed by oxidation or another electrophilic activation, could induce a rearrangement of the adjacent cyclopropyl group. This process would likely involve the cleavage of a cyclopropyl C-C bond to relieve ring strain, leading to the formation of a larger, more stable ring system or an open-chain product. The exact outcome would be highly dependent on the reaction conditions and the nature of the activating agent.

The cyclopropyl group is susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed processes. nih.gov For this compound, acid-catalyzed ring-opening could proceed via protonation of the cyclopropyl ring, leading to a carbocationic intermediate that can be trapped by a nucleophile. Transition metal catalysis, particularly with palladium, can also facilitate ring-opening. nih.gov For instance, in the context of a tandem Heck reaction, the cyclopropyl group can undergo ring-opening to form a more complex product. nih.gov The regioselectivity of the ring-opening, determining which C-C bond of the cyclopropane (B1198618) is cleaved, is a critical aspect of these reactions. nih.gov

The substituents on both the benzimidazole and cyclopropyl rings would exert a significant influence on the regioselectivity and kinetics of any cyclopropyl group transformation. The electron-withdrawing nature of the bromine atom and the electronic properties of the benzimidazole ring system would affect the stability of any charged intermediates formed during a rearrangement or ring-opening reaction. For instance, in a palladium-catalyzed process, the electronic nature of the aryl substituent can influence the selectivity of C-C bond cleavage in the cyclopropyl ring. nih.gov However, studies on similar systems have shown that steric factors can sometimes play a more dominant role than electronic effects in determining the regiochemical outcome. nih.gov

Reactions Involving the Benzimidazole Core

The benzimidazole core itself is a reactive entity, capable of undergoing various chemical modifications.

The benzene (B151609) portion of the benzimidazole ring system can undergo electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is typically the initial attack by the electrophile, as it temporarily disrupts the aromatic system. masterorganicchemistry.comlibretexts.org

The directing effects of the substituents already present on the benzene ring—the bromine atom, the cyclopropyl group, and the fused imidazole (B134444) ring—will determine the position of the incoming electrophile. Both the bromo and cyclopropyl groups are generally considered ortho-, para-directing groups. The imidazole ring, being electron-rich, is also an activating and ortho-, para-directing system with respect to the benzene ring to which it is fused. However, under acidic conditions often employed for EAS, the nitrogen atoms of the imidazole ring can be protonated, which would make the ring system deactivating.

Considering the positions on the this compound available for substitution (positions 5 and 7), the outcome of an electrophilic substitution reaction would depend on the interplay of these directing effects and the reaction conditions. For example, in a nitration reaction, the nitro group would be expected to substitute at the position most activated by the combined influence of the existing groups.

Below is a table outlining common electrophilic aromatic substitution reactions.

Reaction Electrophile (E⁺) Reagents
NitrationNO₂⁺HNO₃, H₂SO₄
HalogenationBr⁺, Cl⁺Br₂, FeBr₃ or Cl₂, AlCl₃ lumenlearning.com
SulfonationSO₃Fuming H₂SO₄
Friedel-Crafts AlkylationR⁺R-Cl, AlCl₃
Friedel-Crafts AcylationRC=O⁺R-COCl, AlCl₃

Nucleophilic Attack on the Imidazole Nitrogen

The benzimidazole core possesses two nitrogen atoms within the imidazole ring, both of which can potentially undergo nucleophilic attack. The N-H proton is acidic and can be removed by a base to form a benzimidazolide (B1237168) anion. This anion is a potent nucleophile and readily reacts with electrophiles. The specific nitrogen that is deprotonated can be influenced by the substituents on the benzene ring.

In the case of this compound, the electronic effects of the bromo and cyclopropyl groups would influence the acidity of the N-H protons and the nucleophilicity of the resulting anion. However, without experimental data, it is difficult to definitively predict the regioselectivity of a nucleophilic attack.

Functionalization of the Imidazole Ring (e.g., N-Alkylation)

N-alkylation is a common and important reaction for modifying the properties of benzimidazoles. This reaction typically involves the deprotonation of the imidazole N-H with a base, followed by reaction with an alkylating agent (e.g., an alkyl halide). A variety of bases and solvents can be employed for this transformation, with the choice often depending on the specific substrate and the desired outcome.

For analogous bromo-substituted benzimidazoles, N-alkylation has been successfully achieved using various conditions. The reaction of a bromo-benzimidazole with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is a common method. Phase-transfer catalysts can also be employed to facilitate the reaction.

A hypothetical N-alkylation of this compound is presented in the table below, illustrating a potential reaction scheme. It is crucial to note that these conditions are based on general procedures for related compounds and have not been experimentally verified for this compound.

ReactantReagentProduct
This compoundAlkyl Halide (R-X) / Base (e.g., K2CO3)1-Alkyl-4-bromo-6-cyclopropylbenzimidazole
This compoundAlkyl Halide (R-X) / Base (e.g., K2CO3)1-Alkyl-7-bromo-5-cyclopropylbenzimidazole

Reaction Mechanism Elucidation Through Advanced Spectroscopic and Kinetic Studies

The elucidation of reaction mechanisms for benzimidazole functionalization would typically involve a combination of advanced spectroscopic techniques and kinetic studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry would be essential for characterizing reactants, intermediates, and products.

Kinetic studies, monitoring the reaction rate under various conditions (e.g., changing reactant concentrations, temperature), would provide insights into the reaction order and the rate-determining step. However, no such studies have been published for this compound.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Cyclopropylbenzimidazole

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For 4-Bromo-6-cyclopropylbenzimidazole, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent parts: the benzimidazole (B57391) core, the cyclopropyl (B3062369) group, and the bromo substituent.

The benzimidazole ring itself would exhibit a series of characteristic vibrations. The N-H stretching vibration is typically observed in the region of 3400-3200 cm⁻¹. The C=N stretching of the imidazole (B134444) moiety would likely appear in the 1650-1550 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the ring would generate a pattern of bands in the 1600-1400 cm⁻¹ region.

The cyclopropyl group would contribute its own unique spectral signature. The C-H stretching vibrations of the cyclopropyl ring are anticipated at slightly higher wavenumbers than typical alkyl C-H stretches, often appearing around 3100-3000 cm⁻¹. The ring deformation modes, often referred to as "breathing" modes, are characteristic and would likely be found in the 1050-1000 cm⁻¹ region.

The presence of the bromine atom introduces a C-Br stretching vibration. Due to the mass of the bromine atom, this vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range. The exact position would be influenced by its attachment to the aromatic ring.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational ModeExpected Wavenumber (cm⁻¹)
ImidazoleN-H Stretch3400-3200
ImidazoleC=N Stretch1650-1550
Benzene RingAromatic C-H Stretch>3000
Benzene RingAromatic C-C Stretch1600-1400
Cyclopropyl GroupC-H Stretch3100-3000
Cyclopropyl GroupRing Deformation1050-1000
Bromo SubstituentC-Br Stretch700-500

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

In the ¹H NMR spectrum of this compound, the N-H proton of the imidazole ring would likely appear as a broad singlet at a downfield chemical shift, potentially in the range of 12-13 ppm. The aromatic protons on the benzimidazole ring would present as distinct signals in the aromatic region (7.0-8.0 ppm). The proton at position 5 (adjacent to the cyclopropyl group) and the proton at position 7 (adjacent to the bromo group) would likely be singlets, assuming minimal coupling. The proton of the imidazole ring (at position 2) would also be a singlet in the aromatic region. The cyclopropyl protons would exhibit a complex multiplet pattern in the upfield region, typically between 0.5 and 1.5 ppm, due to geminal and vicinal coupling.

The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the benzimidazole ring would resonate in the 110-150 ppm range. The carbon bearing the bromine atom (C4) would be expected at a lower chemical shift within this range due to the halogen's electronegativity and heavy atom effect. The carbon atoms of the cyclopropyl group would appear at very upfield chemical shifts, typically between 0 and 20 ppm. The C2 carbon of the imidazole ring would likely be found around 140-150 ppm.

Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H12.0 - 13.0-
C2-H7.5 - 8.5140 - 150
C5-H7.0 - 7.5115 - 125
C7-H7.2 - 7.8110 - 120
Cyclopropyl-H0.5 - 1.50 - 20
C4-110 - 120
C6-130 - 140
C8/C9 (bridgehead)-135 - 145

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₉BrN₂), the molecular ion peak [M]⁺ would be a characteristic doublet due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br. The calculated monoisotopic mass would be approximately 235.99 g/mol .

Under electron ionization (EI), the molecule would likely undergo fragmentation. Common fragmentation pathways for benzimidazoles include the loss of HCN. The cyclopropyl group could also be lost as a radical. The bromo substituent could be lost as a bromine radical, leading to a significant fragment.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

FragmentDescription
[M]⁺, [M+2]⁺Molecular ion peak (isotopic pattern for Br)
[M - H]⁺Loss of a hydrogen atom
[M - HCN]⁺Loss of hydrogen cyanide from the imidazole ring
[M - C₃H₅]⁺Loss of the cyclopropyl radical
[M - Br]⁺Loss of the bromine radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure for this compound is publicly available, predictions can be made about its likely solid-state packing.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore would not exhibit a signal in Electronic Circular Dichroism (ECD) or other chiroptical spectroscopic techniques. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center on a substituent, ECD would become a vital tool for determining the absolute configuration of the stereoisomers. The sign and intensity of the Cotton effects in the ECD spectrum would be characteristic of the spatial arrangement of the chromophores relative to the chiral center.

Theoretical and Computational Chemistry Studies of 4 Bromo 6 Cyclopropylbenzimidazole

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of 4-bromo-6-cyclopropylbenzimidazole in a condensed phase (e.g., in a solvent or in a crystal).

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the reaction mechanism. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, reaction mechanism modeling can be employed.

This involves identifying the reactants, products, and any intermediates along the reaction pathway. A crucial part of this analysis is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy and structure of the transition state, the activation energy of the reaction can be determined, which provides a quantitative measure of the reaction rate. This type of analysis can help to explain why a particular reaction pathway is favored over others and can be used to design more efficient synthetic routes.

Structure-Property Relationship (SPR) Studies using Computational Methods

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. Computational methods are extensively used in SPR to calculate a wide range of molecular descriptors for a series of related compounds. These descriptors, which quantify various aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties), can then be correlated with experimentally measured properties using statistical methods.

For this compound and its analogues, a computational SPR study could involve calculating descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, dipole moment, and the HOMO-LUMO energies. By comparing these calculated descriptors with experimental data (if available) for a set of similar molecules, a predictive model could be developed. Such a model could then be used to estimate the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics.

Biological and Mechanistic Activity of this compound Derivatives

Following a comprehensive review of available scientific literature, there is currently no specific information detailing the biological and mechanistic activity of the chemical compound “this compound” or its derivatives. Extensive searches have not yielded any studies related to its enzymatic inhibition, receptor binding, effects on epigenetic targets, or its anti-proliferative and antimicrobial activities.

The provided outline requests a detailed analysis structured around specific biological activities:

Biological and Mechanistic Activity of 4 Bromo 6 Cyclopropylbenzimidazole Derivatives

Cellular Activity and Biological Pathways Investigations

Antimicrobial Activity Mechanisms

While research exists for other substituted benzimidazole (B57391) compounds, such as 4,5,6,7-tetrabromo-1H-benzimidazole derivatives which have been studied for their pro-apoptotic and anticancer activities through the inhibition of kinases like CK2 and PIM-1 nih.govmdpi.comnih.govresearchgate.net, these findings are specific to a different substitution pattern and cannot be attributed to 4-Bromo-6-cyclopropylbenzimidazole.

Similarly, the broader fields of bromodomain inhibition nih.govnih.gov, antibacterial action via FtsZ inhibition by indazole derivatives nih.gov, and cytotoxic effects of quinazoline (B50416) derivatives nih.gov are active areas of research. However, none of the available literature establishes a direct link to or investigates the specific biological profile of this compound.

Therefore, due to the absence of published data for this particular compound, it is not possible to generate the requested scientific article. The required sections on its biological interactions, cellular effects, and mechanisms of action remain uncharacterized in the current body of scientific literature.

Anti-inflammatory Response Mechanisms

Benzimidazole derivatives exert their anti-inflammatory effects by modulating various biological targets involved in the inflammatory cascade. nih.govresearchgate.net A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. plantarchives.orgnih.govresearchgate.net By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain. nih.govresearchgate.net

Beyond COX inhibition, the anti-inflammatory actions of benzimidazoles are linked to several other targets. nih.govnih.gov These include:

5-Lipoxygenase (5-LOX) and 5-Lipoxygenase Activating Protein (FLAP): Inhibition of this pathway reduces the synthesis of leukotrienes, another class of potent inflammatory mediators. nih.govresearchgate.net

Cytokine Production: Certain benzimidazole derivatives can suppress the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from immune cells. researchgate.net

Cannabinoid and Bradykinin Receptors: Interaction with these receptors can modulate pain and inflammation pathways. nih.govresearchgate.net

Transient Receptor Potential Vanilloid-1 (TRPV-1): This ion channel is involved in pain sensation and neurogenic inflammation, and its modulation by benzimidazoles contributes to their analgesic effects. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH): By inhibiting FAAH, some derivatives can increase the levels of endocannabinoids like anandamide, which have anti-inflammatory properties. biotech-asia.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzimidazole derivatives, SAR analyses have shown that the nature and position of substituents on the bicyclic core are critical determinants of their anti-inflammatory potency and selectivity. nih.govresearchgate.net

Impact of Substituent Modifications on Biological Profiles

Modifications at various positions of the benzimidazole scaffold significantly impact the anti-inflammatory profile. nih.gov The C4, C5, and C6 positions of the benzene (B151609) ring and the N1 and C2 positions of the imidazole (B134444) ring are particularly important. nih.govresearchgate.net

Substitution at C5 and C6: The presence of a bromine atom at the C6 position, as in the parent compound this compound, is a key feature. Halogen substitutions, particularly electron-withdrawing groups like chlorine and bromine, on the benzimidazole ring have been shown to enhance anti-inflammatory activity. ijcrt.orgresearchgate.net For instance, studies on quinazoline derivatives, which are structurally related to benzimidazoles, show that a bromo group at C6 is a common feature in biologically active compounds. researchgate.net The cyclopropyl (B3062369) group at C6 would contribute to the lipophilicity of the molecule, potentially influencing its absorption and interaction with hydrophobic pockets in target proteins.

Substitution at C2: The C2 position is a common site for modification. Attaching aryl groups, such as a 4-(methylsulfonyl)phenyl group, has led to potent and selective COX-2 inhibitors. nih.gov The nature of this substituent can dictate the selectivity for COX-1 versus COX-2. nih.gov

Substitution at N1: Substitution at the N1 position of the imidazole ring with groups like a benzyl (B1604629) group has been shown to enhance anti-inflammatory action. nih.gov The "NH" moiety of the benzimidazole ring is also considered important for activity. nih.gov

The table below summarizes the impact of various substituents on the COX-2 inhibitory activity of selected benzimidazole derivatives, illustrating these SAR principles.

Compound IDC2-SubstituentC5/C6-SubstituentCOX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
11b 4-(Methylsulfonyl)phenyl5-H0.10134 nih.gov
11k 4-(Methylsulfonyl)phenyl5-HNot specified>100 nih.gov
6 VariesVaries0.13Not specified ekb.eg
9 VariesVaries0.15Not specified ekb.eg
4a VariesVaries0.23Not specified ekb.eg
5 VariesVaries0.24Not specified ekb.eg
4b VariesVaries0.27Not specified ekb.eg

This table is interactive. You can sort and filter the data by clicking on the column headers.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule required for its biological activity. For anti-inflammatory benzimidazoles targeting COX enzymes, a typical pharmacophore model includes: plantarchives.org

One or more hydrogen bond acceptors.

Two aromatic rings.

One hydrophobic interaction feature.

These features map the key interactions between the benzimidazole derivative and the active site of the COX enzyme. plantarchives.org For example, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the fused benzene ring and other aromatic substituents fulfill the requirement for aromatic/hydrophobic regions. plantarchives.org This understanding guides the rational design of new, more potent, and selective inhibitors. Structure-based pharmacophore modeling, which utilizes the 3D structure of the target protein, helps in designing ligands that fit precisely into the binding site, enhancing their inhibitory potential. plantarchives.org

Target Identification and Validation in Biological Systems

The primary and most validated targets for the anti-inflammatory activity of benzimidazole derivatives are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govresearchgate.net Inhibition of these enzymes, particularly the selective inhibition of COX-2, is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov In vitro enzyme assays are commonly used to determine the inhibitory concentration (IC₅₀) of these compounds against COX-1 and COX-2, confirming their potency and selectivity. researchgate.netekb.eg

Beyond COX, other targets have been identified and validated to varying degrees:

Phospholipase A2 (PLA2): This enzyme acts upstream of COX, releasing arachidonic acid from cell membranes. Some benzimidazoles have been found to inhibit secretory PLA2. nih.govresearchgate.net

Aldose Reductase: This enzyme has been implicated in inflammatory complications, and some 2-substituted benzimidazoles have shown inhibitory activity against it. nih.gov

Kinases: Lymphocyte-specific kinase (Lck) has been identified as a target for some benzimidazole derivatives, leading to the inhibition of IL-2 cytokine production, a key step in T-cell activation and inflammation. nih.gov

Fatty Acid Amide Hydrolase (FAAH): As mentioned, FAAH is a validated target, and its inhibition represents an alternative anti-inflammatory mechanism. biotech-asia.org

The validation of these targets is often performed using in vitro assays followed by in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, which confirms the anti-inflammatory effect of the compounds in a living system. nih.govnih.gov

Potential Applications and Materials Science Aspects

Development as Chemical Probes for Biological Systems

The benzimidazole (B57391) framework is a common feature in molecules designed to interact with biological systems. The introduction of a bromine atom can enhance this potential, making 4-Bromo-6-cyclopropylbenzimidazole a candidate for development as a chemical probe. Bromine, being an electron-withdrawing group, can influence the acidity of the benzimidazole N-H bond and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition at the active sites of proteins.

For instance, derivatives of 4,5,6,7-tetrabromobenzimidazole (B16132) (TBBi) have been identified as potent and selective inhibitors of protein kinase CK2, a crucial enzyme implicated in cancer cell proliferation. nih.gov These inhibitors function by competing with ATP for the enzyme's binding site. The bromo-substituents are key to this inhibitory activity. While no direct studies on this compound as a kinase inhibitor have been reported, the presence of the bromo group suggests a potential for similar applications.

The cyclopropyl (B3062369) group, on the other hand, can offer a degree of conformational rigidity and lipophilicity, which can be advantageous for cell permeability and target engagement. The unique steric and electronic properties of the cyclopropyl ring could be exploited to fine-tune the selectivity of the probe for a specific biological target.

Table 1: Examples of Bromo-Substituted Benzimidazoles as Biological Probes

CompoundBiological TargetKey FindingsReference
4,5,6,7-Tetrabromobenzimidazole (TBBi)Protein Kinase CK2Potent and selective ATP-competitive inhibitor. nih.gov
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanoneMacrophages and T-lymphocytesPotent immunosuppressor. nih.gov

Role as Intermediates in the Synthesis of Complex Organic Molecules

Substituted benzimidazoles are valuable building blocks in organic synthesis. The bromine atom in this compound serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions to introduce further molecular complexity. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed to form new carbon-carbon bonds at the site of the bromine atom. nih.gov This would enable the straightforward synthesis of a diverse library of 6-cyclopropylbenzimidazole derivatives with various substituents at the 4-position.

For example, a series of novel N-substituted 2-(4-bromo-phenoxymethyl)-1H-benzimidazole derivatives have been synthesized and subsequently used in Suzuki coupling reactions with phenylboronic acid derivatives. researchgate.net This highlights the utility of the bromo group in expanding the chemical space around the benzimidazole core. Similarly, the synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine has been reported as a precursor for more complex dendritic ligands. researchgate.net

The synthesis of this compound itself would likely involve the cyclization of a suitably substituted o-phenylenediamine (B120857) precursor. An improved copper-catalyzed cyclization method for the synthesis of benzimidazoles from o-bromoarylamines and nitriles has been reported, which could be a potential route. rsc.org

Integration into Functional Materials (e.g., Organic Electronics, Sensors)

The benzimidazole scaffold is also of interest in the field of materials science, particularly in the development of organic electronics. Its electron-deficient nature, which can be further modulated by substituents, makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. While there is no specific research on this compound in this context, the properties of related compounds suggest potential.

Catalytic Applications (e.g., Ligands in Metal Catalysis)

Benzimidazole derivatives are widely used as ligands in coordination chemistry and catalysis. doi.org The nitrogen atoms in the imidazole (B134444) ring can coordinate to a variety of metal centers, and the substituents on the benzimidazole backbone can be used to fine-tune the steric and electronic properties of the resulting metal complexes. These complexes have been shown to be effective catalysts for a range of organic transformations. doi.org

For instance, palladium complexes with substituted benzimidazoles as N-donor ligands are important catalysts for cross-coupling reactions. nih.gov While the direct use of this compound as a ligand has not been reported, its structure suggests it could be a valuable component in the design of new catalysts. The bromo and cyclopropyl groups could influence the stability, activity, and selectivity of the metal center in a catalytic cycle.

Future Research Directions and Outlook for 4 Bromo 6 Cyclopropylbenzimidazole

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 4-Bromo-6-cyclopropylbenzimidazole. While classical methods for benzimidazole (B57391) synthesis, such as the Phillips-Ladenburg condensation of o-phenylenediamines with carboxylic acids, provide a foundational approach, future research should focus on more advanced and adaptable strategies. rsc.orgcolab.ws

A key challenge lies in the controlled introduction of the bromo and cyclopropyl (B3062369) substituents. Modern organometallic chemistry offers a powerful toolkit for this purpose. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, could be employed for the precise functionalization of the benzimidazole core. nih.gov Research into the palladium-catalyzed cyclopropylation of aryl halides and copper-promoted N-cyclopropylation of anilines could provide direct pathways to the target molecule or key intermediates. researchgate.netnih.gov

Furthermore, the development of one-pot synthetic procedures would be highly advantageous for improving efficiency and reducing waste. Such methods, which combine multiple reaction steps into a single operation, are becoming increasingly important in green chemistry. nih.gov Investigating catalyst systems, such as nano-Ni(II)/Y zeolite, that can be easily recovered and reused would also contribute to more sustainable synthetic processes. nih.gov

Synthetic Strategy Description Potential Advantages
Modified Phillips-Ladenburg Condensation of a 4-bromo-6-cyclopropyl-o-phenylenediamine with a suitable one-carbon synthon.Well-established, straightforward.
Transition-Metal Catalysis Palladium or copper-catalyzed cross-coupling reactions to introduce the cyclopropyl group onto a pre-brominated benzimidazole or aniline (B41778) precursor. nih.govrsc.orgHigh efficiency, regioselectivity, and functional group tolerance.
One-Pot Synthesis Multi-step reactions carried out in a single reaction vessel. nih.govIncreased efficiency, reduced waste, lower cost.
Mechanochemical Synthesis Utilizing mechanical force to induce chemical reactions.Solvent-free, potentially faster reaction times. rsc.org

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. While the general mechanisms of classical benzimidazole syntheses are known, the influence of the bromo and cyclopropyl substituents on these pathways warrants investigation.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable empirical data. For instance, density functional theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for transition-metal-catalyzed syntheses. rsc.orgacs.org Such theoretical investigations have already been applied to understand the intricacies of copper- and palladium-catalyzed benzimidazole formations from amidines. rsc.orgrsc.org

Understanding these mechanisms will not only aid in the synthesis of the target compound but also in the design of its future derivatives. For example, knowing the reactivity of the C-Br bond will be essential for planning subsequent cross-coupling reactions to introduce further diversity into the molecule.

Advanced Computational Modeling for Predictive Design

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets before synthesis. For a novel molecule like this compound, computational modeling can guide research efforts and prioritize experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of benzimidazole derivatives with their biological activities. researchgate.netnih.govbiointerfaceresearch.combenthamdirect.comresearchgate.net By analyzing datasets of known benzimidazole inhibitors, it may be possible to predict the potential efficacy of this compound against various targets.

Molecular docking simulations can provide insights into the potential binding modes of the compound within the active sites of various proteins. nih.govresearchgate.net This can help in identifying likely biological targets and in designing derivatives with improved binding affinity and selectivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. nih.gov Early assessment of these properties can help to identify potential liabilities and guide the design of derivatives with more favorable pharmacokinetic profiles. Furthermore, quantum chemical calculations can be used to predict various molecular properties, such as Henry's Law constants, which can be relevant for understanding the compound's environmental fate. nih.govjocpr.comresearchgate.net

Computational Method Application for this compound Potential Insights
QSAR Predict biological activity based on structural analogs. researchgate.netnih.govbiointerfaceresearch.combenthamdirect.comresearchgate.netPotential therapeutic areas, guidance for lead optimization.
Molecular Docking Predict binding modes with various protein targets. nih.govresearchgate.netIdentification of potential biological targets, rational design of more potent derivatives.
ADMET Prediction In silico assessment of pharmacokinetic and toxicity properties. nih.govEarly identification of potential liabilities, design of derivatives with improved drug-like properties.
Quantum Chemical Calculations Calculation of electronic and spectroscopic properties. nih.govjocpr.comresearchgate.netnih.govUnderstanding of reactivity, stability, and spectral characteristics.

Expanding the Scope of Biological Target Modulation

The benzimidazole scaffold is known to interact with a diverse range of biological targets, and this compound likely shares this promiscuity. A key area of future research will be to identify and validate the specific molecular targets of this compound and its derivatives.

Given the prevalence of benzimidazoles as kinase inhibitors , this is a logical starting point. mdpi.com Screening against a panel of kinases could reveal specific inhibitory activity. The bromo and cyclopropyl substituents could confer unique selectivity profiles against kinases implicated in cancer and inflammatory diseases.

Beyond kinases, other potential targets include:

Viral enzymes: Benzimidazole derivatives have shown activity against a variety of viruses, including HIV. nih.gov

Fungal and bacterial proteins: The benzimidazole core is found in several antifungal and antibacterial agents. nih.gov

Parasitic enzymes: Certain benzimidazoles are effective anthelmintics.

Nuclear receptors: These ligand-regulated transcription factors are important drug targets, and some benzimidazoles have been shown to modulate their activity. nih.govnih.goviscabiochemicals.com

A comprehensive biological screening campaign, coupled with target identification techniques such as affinity chromatography and proteomics, will be essential to map the full pharmacological landscape of this compound.

Design and Synthesis of Next-Generation Derivatives

The true potential of this compound will likely be realized through the design and synthesis of next-generation derivatives. The bromo substituent serves as a convenient chemical handle for introducing a wide variety of new functional groups via cross-coupling reactions, allowing for systematic exploration of the structure-activity relationship (SAR).

Future design strategies could include:

Bioisosteric replacement: The bromine atom or the cyclopropyl group could be replaced with other functional groups of similar size and electronic properties to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.govacs.orgyoutube.com

Covalent inhibitors: The introduction of a reactive "warhead" could enable the design of covalent inhibitors that form a permanent bond with their target, potentially leading to enhanced potency and duration of action. researchgate.netcas.org

Hybrid molecules: The this compound core could be linked to other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Bromo-6-cyclopropylbenzimidazole, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclization of substituted benzimidazole precursors under acidic conditions (e.g., polyphosphoric acid) . Nucleophilic substitution of bromine in 4-bromo-benzimidazole derivatives with cyclopropyl groups can be achieved using potassium carbonate in polar aprotic solvents like DMSO at 80–100°C . Optimization of stoichiometry, solvent polarity, and temperature is critical for yield improvement. For example, excess cyclopropylboronic acid may reduce side reactions.

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective lab coats to prevent skin/eye contact . In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water . Work in a fume hood to avoid inhalation of dust/aerosols. Toxicity data are limited, so assume acute hazards and conduct risk assessments under institutional guidelines .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodology : Combine NMR (<sup>1</sup>H/<sup>13</sup>C) to verify cyclopropyl proton signals (δ 0.5–1.5 ppm) and benzimidazole aromatic protons . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 265.03). X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry and substituent orientation .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The cyclopropyl group’s electron-donating nature activates the benzimidazole core for Suzuki-Miyaura coupling. Use Pd(PPh3)4 as a catalyst with arylboronic acids in THF/water (3:1) at 80°C . Monitor reaction progress via TLC (hexane/EtOAc). Note: Steric hindrance from the cyclopropyl group may reduce coupling efficiency with bulky substrates, requiring longer reaction times .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology : Discrepancies in IC50 values (e.g., anticancer assays) may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using NCI-60 panels and validate via dose-response curves. Compare results with positive controls (e.g., doxorubicin) and apply statistical tools (ANOVA) to assess significance .

Q. How can researchers design derivatives to enhance the compound’s interaction with bromodomain proteins?

  • Methodology : Replace the bromine atom with electrophilic groups (e.g., -NO2, -CN) to improve binding affinity. Use molecular docking (AutoDock Vina) to predict interactions with BRD4’s acetyl-lysine binding site. Synthesize derivatives via Buchwald-Hartwig amination and validate binding via SPR or ITC .

Q. What analytical techniques differentiate between degradation products and synthetic intermediates of this compound?

  • Methodology : Employ HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water) to separate degradation products. Compare retention times and fragmentation patterns with reference standards. Accelerated stability studies (40°C/75% RH) identify major degradants, while <sup>19</sup>F NMR (if fluorinated analogs exist) tracks positional changes .

Methodological Considerations Table

Parameter Optimal Conditions Key Challenges References
Synthesis Yield 60–75% (DMSO, 90°C, 12 h)Competing side reactions (dehalogenation)
Biological Assays IC50 = 8–12 µM (MCF-7 cells)Cell permeability variability
Storage Stability -20°C under argon (6 months)Hygroscopic degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.